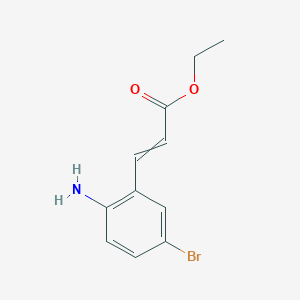![molecular formula C15H28N2O4 B12445233 N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide](/img/structure/B12445233.png)
N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is a complex organic compound with a unique structure that includes both a tetrahydrofuran ring and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the propan-2-yloxypropylamine and tetrahydrofuran-2-ylmethylamine, which are then reacted with butanediamide under controlled conditions to form the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-N’-[3-(propan-2-yloxy)propyl]butanediamide
- N-[3-(propan-2-yloxy)propyl]cyclododecanamine
Uniqueness
N-[3-(propan-2-yloxy)propyl]-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is unique due to its combination of a tetrahydrofuran ring and a propan-2-yloxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-(3-propan-2-yloxypropyl)butanediamide |
InChI |
InChI=1S/C15H28N2O4/c1-12(2)20-10-4-8-16-14(18)6-7-15(19)17-11-13-5-3-9-21-13/h12-13H,3-11H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
VXOJGFPNBSMLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CCC(=O)NCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)


![bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
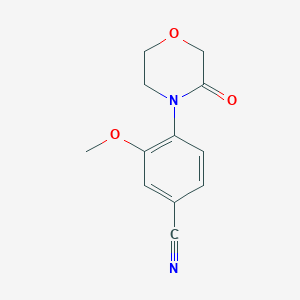

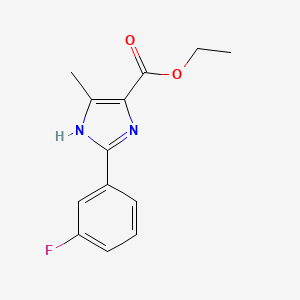

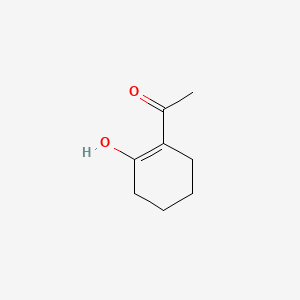
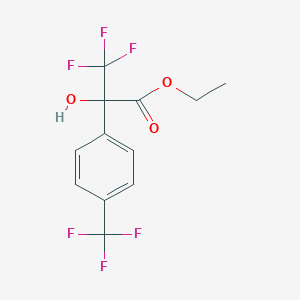
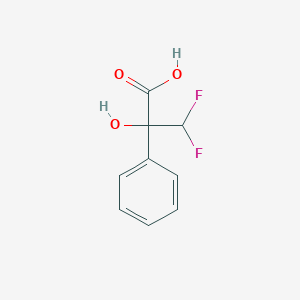
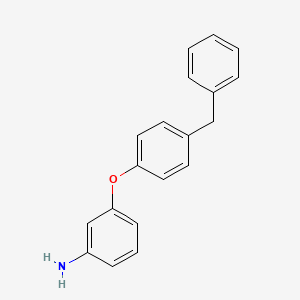
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine](/img/structure/B12445238.png)
